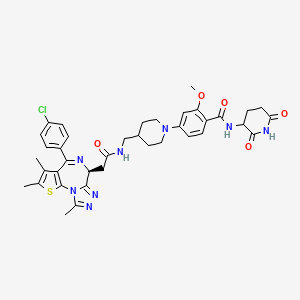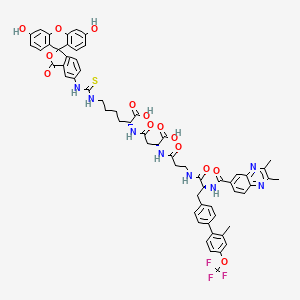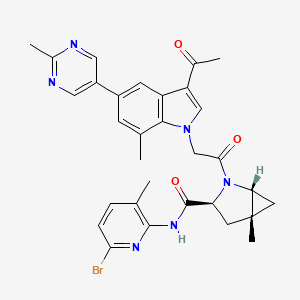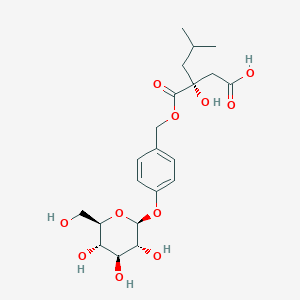
Gymnoside I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Gymnoside I undergoes several types of chemical reactions, including:
Hydrolysis: This reaction breaks down this compound into its constituent sugars and aglycone parts under alkaline conditions.
Glycosylation: This reaction involves the addition of sugar moieties to this compound, forming glycosylated derivatives.
Common reagents used in these reactions include alkaline solutions for hydrolysis and oxidizing agents for oxidation reactions. The major products formed from these reactions are the hydrolyzed and oxidized derivatives of this compound.
Scientific Research Applications
Gymnoside I has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Gymnoside I exerts its effects involves its interaction with specific molecular targets and pathways. It has been shown to modulate immune responses, particularly in allergic reactions, by inhibiting the release of histamines and other inflammatory mediators . The exact molecular targets and pathways are still under investigation, but its antiallergic activity is well-documented .
Comparison with Similar Compounds
Gymnoside I is similar to other glycosides such as gymnoside II, gymnoside III, and grammatophylloside C . These compounds share similar glycosidic structures but differ in their specific aglycone parts and biological activities. This compound is unique in its potent antiallergic activity, which is more pronounced compared to its analogs .
Properties
Molecular Formula |
C21H30O11 |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(3R)-3-hydroxy-5-methyl-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid |
InChI |
InChI=1S/C21H30O11/c1-11(2)7-21(29,8-15(23)24)20(28)30-10-12-3-5-13(6-4-12)31-19-18(27)17(26)16(25)14(9-22)32-19/h3-6,11,14,16-19,22,25-27,29H,7-10H2,1-2H3,(H,23,24)/t14-,16-,17+,18-,19-,21-/m1/s1 |
InChI Key |
PYJUFJBNDQMBDO-XSEUIGDCSA-N |
Isomeric SMILES |
CC(C)C[C@@](CC(=O)O)(C(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
CC(C)CC(CC(=O)O)(C(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxy-2-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]acetate](/img/structure/B12374161.png)
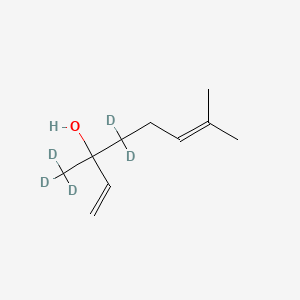
![1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(1,3,2-dithiarsolan-2-yl)ethanone](/img/structure/B12374169.png)
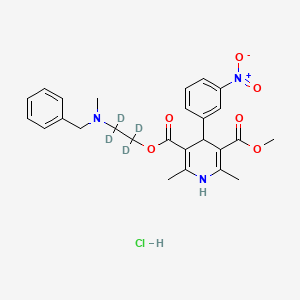

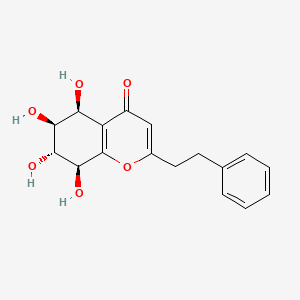
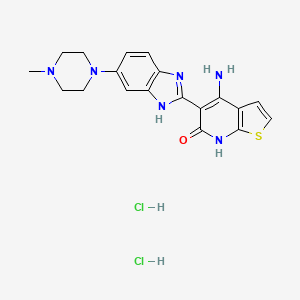
![disodium;chromium(3+);3-oxido-4-[(1-oxido-8-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate;hydroxide](/img/structure/B12374231.png)
